4-Nitropentan-2-one

Description

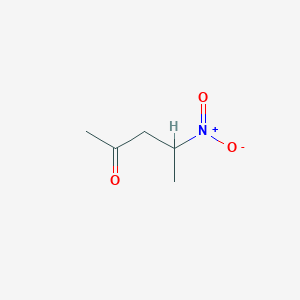

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitropentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOQBRVBSHOVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572577 | |

| Record name | 4-Nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157977-39-4 | |

| Record name | 4-Nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitropentan 2 One and Its Analogues

Direct Synthetic Pathways to 4-Nitropentan-2-one

Nitration of Precursor Ketones

The direct synthesis of nitroketones can be achieved through the nitration of ketone precursors. For instance, 1-nitropentan-2-one (B15483041) can be synthesized by the nitration of pentan-2-one using a mixture of nitric acid and sulfuric acid. This method introduces a nitro group at the alpha-position to the carbonyl group. While specific documentation for the direct nitration to form this compound is less common, analogous syntheses suggest that controlling reaction conditions is crucial. For example, in the synthesis of 4-(4-methoxyphenyl)-5-nitropentan-2-one, temperature control, often at low temperatures (0–5°C), is critical to prevent side reactions. The choice of an acidic catalyst, such as a mixture of nitric and sulfuric acid, is also a key parameter for achieving regioselective nitration. Challenges in such reactions include the potential for over-nitration and degradation of the nitro group, especially under harsh temperature conditions. vulcanchem.com

Synthesis of Substituted this compound Analogues

A prominent method for synthesizing substituted γ-nitroketones is the Michael addition reaction. This reaction involves the addition of a nucleophile to an α,β-unsaturated compound.

Michael Addition Reactions

The Michael addition of ketones, such as acetone (B3395972), to α,β-unsaturated nitroalkenes is a widely employed strategy for constructing the carbon skeleton of γ-nitroketones. buchler-gmbh.comworktribe.com In this reaction, the ketone acts as the Michael donor, and the nitroalkene serves as the Michael acceptor. The reaction between β-nitrostyrene and acetone, for example, yields 5-nitro-4-phenylpentan-2-one. worktribe.com The process can be catalyzed by various catalysts, including organocatalysts like L-proline, although this may lead to a racemic mixture of the product. worktribe.com The formation of an enamine intermediate from the reaction of the ketone with an amine catalyst is a key step in many of these transformations. worktribe.commdpi.com This enamine then acts as the nucleophile that attacks the nitroalkene.

| Educt 1 (Ketone) | Educt 2 (Nitroalkene) | Product (γ-Nitroketone) | Catalyst/Conditions |

| Acetone | β-Nitrostyrene | 5-Nitro-4-phenylpentan-2-one | (R)-1a (homoboroproline), triethylamine, Me-THF, rt, 24h |

| Acetone | (E)-1-bromo-4-(2-nitrovinyl)benzene | 4-(4-Bromophenyl)-5-nitropentan-2-one | (R)-1a (homoboroproline), triethylamine, rt, 24h |

Achieving high enantioselectivity in the synthesis of γ-nitroketones is a significant goal, and asymmetric catalysis has proven to be a powerful tool. mdpi.comacs.orgmdpi.com Chiral organocatalysts, often derived from natural products like cinchona alkaloids or amino acids, are frequently used to control the stereochemical outcome of the Michael addition. buchler-gmbh.commdpi.compnas.org

For instance, (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea (B124793) organocatalysts have been successfully applied to the asymmetric Michael addition of ketones to nitroalkenes. mdpi.commdpi.com These catalysts can activate the nitroalkene through hydrogen bonding while the ketone is activated via enamine formation, leading to high yields and enantioselectivities. mdpi.com Similarly, adamantoyl L-prolinamides have been shown to be efficient organocatalysts for the Michael addition of ketones to nitroalkenes, affording products with excellent enantioselectivities (up to 99% ee). rsc.org

The choice of catalyst and reaction conditions, including the solvent and the presence of additives, can significantly influence both the yield and the stereoselectivity of the reaction. mdpi.compnas.org

| Catalyst | Ketone | Nitroalkene | Yield (%) | ee (%) |

| Adamantoyl L-prolinamide | Various | Various | up to 95 | up to 99 |

| (R, R)-DPEN-based thiourea | Aromatic ketones | trans-β-nitroalkene | up to 96 | up to 98 |

| Chiral primary amine (from hydroquinine) | Cyclohexenone derivatives | β-Nitrostyrene derivatives | Good to high | 95-98 |

Biocatalysis offers an alternative, environmentally friendly approach to the synthesis of chiral γ-nitroketones. nih.govcore.ac.uk While enzymes that naturally catalyze Michael-type additions are rare, researchers have engineered artificial enzymes with this capability. nih.govnih.gov

Artificial aldolase (B8822740) variants, such as those derived from RA95.5-8, have been shown to catalyze the asymmetric synthesis of γ-nitroketones through two distinct, enantiocomplementary pathways. nih.govacs.org One pathway involves the enamine-mediated addition of acetone to nitrostyrenes. nih.govacs.org The other pathway involves the addition of nitroalkanes to conjugated ketones that are activated as iminium ions. nih.govacs.org These enzymatic reactions can produce γ-nitroketones in high yield and with high enantioselectivity. acs.org For example, a variant of RA95.5-8 has been used to catalyze the addition of nitromethane (B149229) to (E)-4-(4-methoxyphenyl)but-3-en-2-one, yielding (R)-4-(4-methoxyphenyl)-5-nitropentan-2-one with high enantioselectivity. acs.org

Furthermore, enzymatic cascades have been developed to synthesize γ-nitroketones from simpler starting materials in a one-pot process, highlighting the versatility of these biocatalysts. nih.gov

| Enzyme | Reaction Type | Substrates | Product |

| RA95.5-8 variants | Enamine-mediated Michael addition | Acetone, Nitrostyrenes | γ-Nitroketones |

| T53L/K210H RA95.5-8 variant | Iminium-activated Michael addition | Nitromethane, (E)-4-(4-methoxyphenyl)but-3-en-2-one | (R)-4-(4-Methoxyphenyl)-5-nitropentan-2-one |

Asymmetric Catalysis in Michael Additions

Nitration of Substituted Pentan-2-ones (e.g., 4,4-Dimethylpentan-2-one)

The synthesis of analogues of this compound can be effectively achieved through the nitration of substituted pentan-2-ones. A key example is the synthesis of 4,4-Dimethyl-5-nitropentan-2-one, which begins with the precursor 4,4-dimethylpentan-2-one. smolecule.com This process involves the selective introduction of a nitro group (–NO₂) onto the carbon skeleton.

The standard method for this transformation is the nitration of 4,4-dimethylpentan-2-one using a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.com This reaction requires carefully controlled temperature conditions to ensure the desired product is formed selectively and to minimize side reactions. smolecule.com The ketone group in the starting material influences the position of nitration. The starting material, 4,4-dimethylpentan-2-one, also known as methyl neopentyl ketone, is a clear, colorless liquid. sigmaaldrich.comnih.gov

Table 1: Properties of 4,4-Dimethylpentan-2-one

| Property | Value |

|---|---|

| IUPAC Name | 4,4-dimethylpentan-2-one |

| CAS Number | 590-50-1 |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 125-130 °C |

| Density | 0.809 g/mL at 25 °C |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.gov

The nitration reaction is a fundamental process in organic synthesis, allowing for the introduction of the versatile nitro group, which can be a precursor to other functional groups, such as amines. smolecule.comrsc.org

Cross Rauhut–Currier Reaction for Functionalized Nitroketones (e.g., Ferrocene-containing derivatives)

A sophisticated method for creating functionalized nitroketones involves the Cross Rauhut–Currier (RC) reaction. This reaction facilitates a carbon-carbon bond formation between two different electron-deficient alkenes, such as nitroalkenes and vinyl ketones, in the presence of a nucleophilic catalyst. rsc.orgnih.govbuchler-gmbh.com It is recognized for being an atom-economical process that can be performed under mild conditions to generate valuable, densely substituted molecules. buchler-gmbh.com

A notable application of this reaction is the synthesis of ferrocene-containing nitroketones. Researchers have developed a protocol for the chemoselective synthesis of these derivatives by reacting 1-ferrocenyl-2-nitroethene with various vinyl ketones. rsc.orgnih.gov This coupling occurs between the α-position of the vinyl ketone and the β-position of the nitroalkene. rsc.org

The reaction is typically catalyzed by an organophosphine, such as triphenylphosphine (B44618) (20 mol%), and results in moderate to high yields (51–92%) of the multifunctional ferrocene (B1249389) derivatives. rsc.orgresearchgate.net The ferrocenyl group, a strong electron-donating group at the β-position of the nitroalkene, plays a crucial role in the reaction's success by preventing polymerization and stabilizing the zwitterionic intermediate. rsc.orgnih.gov A specific example is the preparative synthesis of 4-ferrocenyl-3-methylene-5-nitropentan-2-one, which can be readily converted into other useful synthetic building blocks. rsc.org

Table 2: Synthesis of Ferrocene-Containing Nitroketones via Cross Rauhut–Currier Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product Example | Yield |

|---|---|---|---|---|

| 1-Ferrocenyl-2-nitroethene | Vinyl Ketones | Triphenylphosphine | 4-Ferrocenyl-3-methylene-5-nitropentan-2-one | 51-92% |

Data sourced from RSC Publishing. rsc.org

Optimization Strategies in Nitroketone Synthesis

The successful synthesis of nitroketones hinges on the careful optimization of reaction conditions. Key strategies involve managing temperature and catalyst choice, controlling the reactivity of the nitro group, and employing precise monitoring techniques.

Temperature Control and Catalyst Selection

Temperature and catalyst selection are paramount for controlling reaction outcomes, particularly in nitration and conjugate addition reactions. rsc.org

Temperature Control: Nitration reactions for synthesizing nitroketone analogues are typically conducted at low temperatures, often between 0–5°C, to prevent side reactions and ensure regioselectivity. smolecule.com In other synthesis methods, such as the Michael addition of nitromethane to α,β-unsaturated carbonyls, temperature is also a critical parameter to optimize for achieving high yields. nih.gov For some catalytic processes, the optimal calcination temperature of the catalyst itself can significantly enhance its low-temperature activity.

Catalyst Selection: The choice of catalyst is fundamental. For nitration, strong acidic catalysts like a mixture of nitric and sulfuric acid are essential for regioselective introduction of the nitro group. In asymmetric syntheses of γ-nitroketones, a variety of catalysts are employed. These include aminocatalysts like chiral thiourea derivatives, which activate the reaction through the formation of an iminium ion and hydrogen-bonding interactions. rsc.orgnih.gov Organophosphines are used in Rauhut-Currier reactions. rsc.org Furthermore, enzymes such as carboligases and evolved aldolases are being used as biocatalysts, though they often require careful pH and temperature control for optimal activity. rsc.orgamazonaws.com

Management of Nitro Group Reactivity (e.g., Protective Groups, Reductive Conditions)

The nitro group is a highly reactive functional group, and managing its reactivity is crucial during multi-step syntheses. rsc.org This can be achieved through the use of protective groups or by carefully planned reductive transformations.

Protective Groups: A protective group is a reversibly formed derivative of a functional group used to temporarily decrease its reactivity. organic-chemistry.org This allows other parts of the molecule to undergo reaction selectively. organic-chemistry.org For functionalities derived from nitro groups, such as amines, common protective groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.nettcichemicals.com The choice of protecting group is critical, as it must be stable under various reaction conditions and be removable without affecting other parts of the molecule. researchgate.nettcichemicals.com For instance, a Boc group can be removed under acidic conditions, while an Fmoc group is cleaved by bases like piperidine, allowing for orthogonal protection strategies. organic-chemistry.orgtcichemicals.com The nitro group itself has been explored as a photolabile protecting group. rsc.org

Reductive Conditions: The reduction of the nitro group to an amine is a common and useful transformation. rsc.org This can be accomplished using various reducing agents. Mild conditions can be employed, for example, in the deprotection of certain specialized protecting groups where the reduction of a nitro group is the key step. acs.org More conventional methods include the use of iron in acetic acid (Fe/acetic acid) or catalytic hydrogenation with catalysts like Raney Nickel (Raney Ni/H₂). google.com However, the choice of reductive conditions must be made carefully, as they can potentially affect other sensitive functional groups within the molecule, such as triple bonds. researchgate.net

Kinetic Monitoring Techniques for Reaction Progress

To ensure optimal reaction outcomes and understand reaction mechanisms, various techniques are used to monitor the progress of nitroketone synthesis.

Common laboratory-scale techniques include Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), which are used to follow the consumption of reactants and the formation of products over time. mdpi-res.comgoogle.com For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is frequently employed to measure reaction conversion at specific time points. amazonaws.com Aliquots can be taken from the reaction mixture, processed, and analyzed to determine the concentration of the components. amazonaws.comalmacgroup.com

For a deeper understanding of reaction kinetics, UV-vis spectroscopy can be utilized. amazonaws.com This technique allows for the measurement of initial reaction rates by monitoring changes in absorbance, and the data can be fitted to kinetic models like the Michaelis-Menten equation to derive key parameters. amazonaws.com In more advanced research, sophisticated methods such as in situ Small Angle X-ray Scattering (SAXS) combined with kinetic modeling have been used to quantitatively understand the kinetics of nucleation and growth in nanoparticle synthesis, a methodology that could be adapted for studying complex organic reactions. nih.govrsc.org

Spectroscopic Characterization of 4 Nitropentan 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons).

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. In the case of 4-nitropentan-2-one analogues, ¹H NMR spectra reveal characteristic signals that confirm the molecular structure.

For instance, in various 4-substituted-5-nitropentan-2-one derivatives, the protons exhibit distinct chemical shifts (δ) and splitting patterns. rsc.org The methyl protons of the acetyl group (C1) typically appear as a sharp singlet around δ 2.1 ppm. rsc.org The methylene (B1212753) protons adjacent to the carbonyl group (C3) show up as a doublet around δ 2.9 ppm, while the methine proton at the chiral center (C4) is observed as a multiplet further downfield. rsc.org The diastereotopic methylene protons adjacent to the nitro group (C5) are split into two distinct signals, appearing as doublets of doublets (dd). rsc.org

Detailed ¹H NMR data for several analogues of this compound are presented below.

¹³C NMR for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a "map" of the carbon skeleton.

In this compound analogues, the carbonyl carbon (C=O) of the ketone functional group consistently appears at a characteristic downfield chemical shift of approximately 205-206 ppm. rsc.org The carbon atom bearing the nitro group (C4) and the adjacent methylene carbon (C5) also have signature chemical shifts. rsc.org For example, in 5-nitro-4-phenylpentan-2-one, the key signals are observed at δ 205.6 (C=O), 79.7 (C5-NO₂), 46.4 (C3), 39.3 (C4), and 30.6 (C1). rsc.org

The following interactive table summarizes both ¹H and ¹³C NMR spectroscopic data for a series of this compound analogues, as recorded in deuterated chloroform (B151607) (CDCl₃). rsc.org

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

|---|---|---|

| 5-nitro-4-phenylpentan-2-one rsc.org | 7.33–7.20 (m, 5H, Ar-H), 4.69 (dd, J = 6.8, 12.4 Hz, 1H, H-5), 4.60 (dd, J = 7.6, 12.4 Hz, 1H, H-5), 4.00 (qn, J = 7.2 Hz, 1H, H-4), 2.91 (d, J = 7.2 Hz, 2H, H-3), 2.12 (s, 3H, H-1) | 205.6, 139.1, 129.3, 128.2, 127.6, 79.7, 46.4, 39.3, 30.6 |

| 4-(4-methoxyphenyl)-5-nitropentan-2-one rsc.org | 7.13 (d, J = 11.6 Hz, 2H, Ar-H), 6.85 (d, J = 11.6 Hz, 2H, Ar-H), 4.65 (dd, J = 6.8, 12.4 Hz, 1H, H-5), 4.55 (dd, J = 7.8, 12.2 Hz, 1H, H-5), 3.95 (m, 1H, H-4), 3.77 (s, 3H, OCH₃), 2.88 (d, J = 7.2 Hz, 2H, H-3), 2.11 (s, 3H, H-1) | 205.8, 159.4, 130.9, 128.7, 114.7, 80.0, 55.5, 46.5, 38.7, 30.7 |

| 4-(4-chlorophenyl)-5-nitropentan-2-one rsc.org | 7.30 (d, J = 6.4 Hz, 2H, Ar-H), 7.16 (d, J = 6.4 Hz, 2H, Ar-H), 4.68 (dd, J = 4.0, 12.0 Hz, 1H, H-5), 4.58 (dd, J = 8.0, 12.0 Hz, 1H, H-5), 4.03-3.95 (m, 1H, H-4), 2.89 (d, J = 8.0 Hz, 2H, H-3), 2.12 (s, 3H, H-1) | 205.2, 137.6, 134.0, 130.2, 129.1, 79.4, 46.2, 38.6, 30.6 |

| 5-nitro-4-p-tolylpentan-2-one rsc.org | 7.14-7.08 (m, 4H, Ar-H), 4.66 (dd, J = 7.0, 12.2 Hz, 1H, H-5), 4.57 (dd, J = 7.8, 12.2 Hz, 1H, H-5), 4.0-3.93 (m, 1H, H-4), 2.91 (d, J = 6.8 Hz, 2H, H-3), 2.31 (s, 3H, Ar-CH₃), 2.11 (s, 3H, H-1) | 205.7, 137.9, 136.0, 130.0, 127.5, 79.9, 46.4, 39.0, 30.7, 21.3 |

| 5-nitro-4-(4-nitrophenyl)pentan-2-one rsc.org | 8.20 (d, J = 10.0 Hz, 2H, Ar-H), 7.43 (d, J = 10.0 Hz, 2H, Ar-H), 4.76 (dd, J = 6.4, 12.8 Hz, 1H, H-5), 4.65 (dd, J = 8.4, 12.8 Hz, 1H, H-5), 4.18-4.11 (m, 1H, H-4), 2.97 (dd, J = 3.2, 6.8 Hz, 2H, H-3), 2.16 (s, 3H, H-1) | 204.6, 147.8, 146.6, 128.8, 124.5, 78.8, 45.9, 38.9, 30.5 |

Mass Spectrometry (MS) for Molecular Weight and Formula Validation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), for validating its elemental composition. The molecular formula of this compound is C₅H₉NO₃, corresponding to a molecular weight of 131.13 g/mol .

High-resolution mass spectrometry using techniques like electrospray ionization (ESI) provides highly accurate mass measurements, which can confirm the molecular formula. For example, the sodium adduct ([M+Na]⁺) of an analogue, (S)-4-(4-methoxyphenyl)-5-nitropentan-2-one (C₁₂H₁₅NO₄), was calculated to have an m/z of 260.0899 and was experimentally found to be 260.0896, confirming its composition. amazonaws.com

| Compound | Ion Formula | Calculated m/z | Found m/z | Reference |

| (S)-4-(4-methoxyphenyl)-5-nitropentan-2-one | [C₁₂H₁₅NO₄+Na]⁺ | 260.0899 | 260.0896 | amazonaws.com |

| (S)-4-(4-bromophenyl)-5-nitropentan-2-one | [C₁₁H₁₂BrNO₃+Na]⁺ | 307.9898 | 307.9898 | amazonaws.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound and its analogues is characterized by strong absorption bands corresponding to the ketone and nitro functional groups.

The two most prominent features in the IR spectrum are:

Ketone (C=O) stretch: A strong, sharp absorption band typically appears in the region of 1700-1725 cm⁻¹. For related nitroketones, this peak is expected around 1700 cm⁻¹. vulcanchem.com

Nitro (NO₂) stretches: The nitro group displays two distinct and strong absorption bands: one for asymmetric stretching, typically found around 1520-1550 cm⁻¹, and one for symmetric stretching, which appears near 1350-1370 cm⁻¹. vulcanchem.com

These characteristic frequencies provide definitive evidence for the presence of both the ketone and nitro functionalities within the molecule.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Ketone | C=O stretch | ~1700 | vulcanchem.com |

| Nitro Group | Asymmetric NO₂ stretch | ~1520 - 1540 | vulcanchem.com |

| Nitro Group | Symmetric NO₂ stretch | ~1350 - 1370 | vulcanchem.com |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination in Asymmetric Syntheses

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. In asymmetric synthesis, where the goal is to produce one enantiomer preferentially, it is essential to determine the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. humanjournals.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. elementlabsolutions.com The two enantiomers will have different retention times (tR) as they pass through the column, allowing for their quantification. Research on the asymmetric synthesis of this compound analogues frequently employs polysaccharide-based chiral columns, such as Chiralpak AD-H or AS-H. rsc.orgamazonaws.com By integrating the areas of the two separated peaks in the chromatogram, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. rsc.orgamazonaws.com

The table below details the chiral HPLC conditions used to determine the enantiomeric excess for several analogues of this compound.

| Compound | Chiral Column | Mobile Phase (Hexane:IPA) | Retention Times (min) | Reference |

|---|---|---|---|---|

| 5-nitro-4-phenylpentan-2-one | AD-H | 20:1 | tminor = 20.3, tmajor = 22.2 | rsc.org |

| 4-(4-methoxyphenyl)-5-nitropentan-2-one | AD-H | 9:1 | tminor = 17.2, tmajor = 19.2 | rsc.org |

| (S)-4-(4-methoxyphenyl)-5-nitropentan-2-one | AS-H | 60:40 | tminor = 14.3, tmajor = 26.1 | amazonaws.com |

| 4-(4-chlorophenyl)-5-nitropentan-2-one | AD-H | 9:1 | tminor = 15.3, tmajor = 17.6 | rsc.org |

| 5-nitro-4-p-tolylpentan-2-one | AD-H | 9:1 | tminor = 11.1, tmajor = 12.4 | rsc.org |

| (S)-4-(4-bromophenyl)-5-nitropentan-2-one | AS-H | 60:40 | tminor = 15.7, tmajor = 10.3 | amazonaws.com |

Future Research Directions in 4 Nitropentan 2 One Chemistry

Development of Green and Sustainable Synthetic Methodologies

Future research will increasingly prioritize the development of environmentally benign methods for the synthesis and transformation of 4-nitropentan-2-one. This aligns with the broader goals of green chemistry to reduce waste, avoid hazardous substances, and improve energy efficiency. researcher.life The high chemical versatility of nitroalkanes makes them excellent starting materials for sustainable synthetic processes. researcher.life

Key research avenues include:

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to minimize solvent usage and purification steps. researcher.life

Aqueous Media Reactions: Exploring the use of water as a solvent for reactions involving this compound, which is a significant challenge and a key goal for sustainable chemistry. nih.govresearchgate.net A recent scalable and sustainable method for synthesizing N-substituted amides from nitroalkyls in aqueous media highlights the potential of this approach. nih.govresearchgate.net

Solvent-Free Reactions (SolFR): Investigating solid-state or solvent-free reaction conditions, potentially utilizing techniques like ball milling or microwave irradiation, to reduce volatile organic compound (VOC) emissions. researcher.life For instance, the Henry reaction to form nitroaldols has been successfully performed under solvent-free conditions. researchgate.net

A comparative table of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Methods | Future Green Methodologies |

| Solvent | Often volatile organic solvents (e.g., THF, DCM) researchgate.net | Water, bio-based eutectic mixtures, or solvent-free conditions researcher.lifenih.govunimi.it |

| Catalyst | Often stoichiometric, non-recyclable bases or acids | Recyclable organocatalysts, biocatalysts, or solid-supported catalysts nih.govresearchgate.net |

| Process | Multi-step with intermediate isolation | One-pot, tandem, or domino reactions researcher.lifersc.org |

| Energy Input | Often requires high temperatures and prolonged heating | Microwave-assisted synthesis, room temperature reactions researchgate.net |

| Atom Economy | Can be moderate due to protecting groups and byproducts | High atom economy through addition and multicomponent reactions nih.gov |

Advancements in Enantioselective and Diastereoselective Synthesis

Given that this compound is a chiral molecule, a significant future research direction lies in the development of highly stereoselective synthetic methods to access its enantiomers in high purity. Enantiopure γ-nitroketones are valuable intermediates for the synthesis of biologically active compounds and pharmaceuticals. acs.orgnih.govacs.org

Asymmetric Organocatalysis: This field is expected to provide novel, metal-free methods for the enantioselective synthesis of this compound and its derivatives. For example, imidazolidine-type organocatalysts have been used for the asymmetric Michael addition of nitromethane (B149229) to enones, producing related γ-nitroketones with high enantiomeric excess (ee). nih.gov Research could focus on designing new chiral catalysts, such as proline derivatives or bifunctional acid/base organocatalysts, for the conjugate addition of acetone (B3395972) to nitropropene or nitromethane to benzylidene acetone. nih.govizsum.it

Biocatalysis: The use of enzymes (biocatalysts) offers a green and highly selective route to chiral nitro compounds. bohrium.com Future work could involve:

Screening for novel enzymes or engineering existing ones, such as aldolases or reductases, to catalyze the synthesis of (R)- or (S)-4-nitropentan-2-one. acs.orgnih.govnih.gov Artificial enzymes have already been designed to catalyze the asymmetric synthesis of γ-nitroketones. acs.orgnih.govacs.org

Employing dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the unwanted enantiomer, to achieve theoretical yields of up to 100% of the desired stereoisomer. bohrium.com

Diastereoselective Reductions: For derivatives of this compound, controlling diastereoselectivity is crucial. The reduction of the ketone functionality to a hydroxyl group creates a second stereocenter. Research into diastereoselective reductions, for example using TiCl4-mediated systems with BH3·SMe2, can provide access to specific anti-β-nitro alcohol diastereomers, which are versatile synthetic intermediates. acs.orgum.edu.mt

In-depth Mechanistic Investigations of Novel Transformations

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing reactions and discovering new ones.

Computational and Experimental Synergy: Combining computational studies (e.g., DFT calculations) with experimental kinetic and spectroscopic analysis (e.g., EPR, mass spectrometry) will be key. nih.govcardiff.ac.uk Such approaches can elucidate the structures of transient intermediates and transition states, as seen in studies of the Nef and Meyer reactions and proton-transfer reactions of nitroalkanes. mdpi.comsc.edunih.gov For instance, computational studies have been used to investigate electrophilic species generated from nitroalkanes and the "nitroalkane anomaly" in proton-transfer reactions. sc.edunih.govsc.edu

Radical Reactions: Investigating the behavior of this compound in radical reactions is a promising area. EPR studies on the addition of trialkylstannyl radicals to 3-nitropentan-2-one have provided mechanistic insights into the decay kinetics of the resulting nitroxyl (B88944) radicals, which could be extended to its isomer, this compound. researchgate.net

Iron-Catalyzed Reductions: Mechanistic studies on the reduction of nitro compounds using iron complexes have revealed the involvement of nitroso intermediates and on-cycle iron hydride species. nih.govcardiff.ac.ukacs.org Applying these insights to the selective reduction of the nitro group in this compound while preserving the ketone functionality is a valuable research goal.

| Mechanistic Aspect | Investigative Technique(s) | Potential Insights for this compound |

| Proton Transfer Equilibria | Kinetic studies, Computational modeling (PCM) sc.eduresearchgate.net | Understanding the "nitroalkane anomaly" and predicting reactivity in base-catalyzed reactions. sc.edusc.edu |

| Nef/Meyer Reaction Intermediates | Quantum-chemical calculations nih.gov | Identifying electrophilic intermediates (e.g., N-oxoiminium cations) to design interrupted Nef reactions for new derivatizations. mdpi.comnih.gov |

| Catalytic Reduction | Kinetics, EPR, Mass Spectrometry, DFT nih.gov | Elucidating the role of metal-hydride species and nitroso intermediates for chemoselective reductions. nih.govcardiff.ac.ukacs.org |

| Radical Addition | Time-resolved ESR spectroscopy researchgate.net | Characterizing radical adducts and their decay pathways to develop new C-C bond-forming reactions. |

Exploration of New Derivatization Pathways and Functional Group Interconversions

The dual functionality of this compound makes it a versatile scaffold for the synthesis of a wide range of compounds. Future research will focus on discovering novel ways to transform its nitro and ketone groups.

Tandem and Domino Reactions: Designing new tandem reactions that modify both functional groups in a single synthetic operation is a highly efficient strategy. An example is the tandem double acylation/ mdpi.commdpi.com-rearrangement of aliphatic nitro compounds to yield α-acyloxy oxime esters, a pathway that could be explored for this compound. rsc.org

Conversion of the Nitro Group: The nitro group is a synthetic chameleon, capable of being converted into a plethora of other functionalities. fiveable.me Research will continue to find milder and more selective methods for these transformations.

Reduction to Amines: Developing chemoselective methods to reduce the nitro group to a primary amine without affecting the ketone is a key challenge. nih.govfiveable.me This would provide access to γ-amino ketones, which are important pharmacophores.

Conversion to Oximes and Nitriles: Environmentally friendly methods for converting chiral nitroalkanes into aldoximes and nitriles with retention of stereochemistry have been developed. organic-chemistry.org Applying these to this compound could yield valuable chiral building blocks.

Umpolung Reactivity: While the carbon alpha to the nitro group is typically nucleophilic (via its nitronate), activation with Lewis or Brønsted acids can induce electrophilic reactivity (umpolung). frontiersin.org Exploring this reactivity for this compound could lead to novel C-C and C-heteroatom bond-forming reactions. mdpi.comfrontiersin.org

Computational Design of Novel Nitroketone Reactivity and Applications

Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactivity, guiding experimental efforts and accelerating discovery.

Designing Novel Catalysts: Quantum mechanical calculations can be used to design new organocatalysts or transition metal complexes with enhanced activity and selectivity for reactions involving this compound. This includes modeling the transition states of catalyzed reactions to understand the origins of stereoselectivity. mdpi.com

Predicting Reaction Outcomes: Computational models can predict the feasibility of new, untested transformations of this compound. For example, DFT modeling has been used to rationalize the mechanism of isomerization of β-nitroenones, a related class of compounds. researchgate.net

Engineering Artificial Enzymes: Computational design has been instrumental in creating artificial enzymes with novel activities. nih.govacs.org Future research could employ these techniques to design bespoke enzymes for the specific and highly selective synthesis or transformation of this compound, for example, into precursors for pharmaceuticals like pregabalin. acs.orgnih.govmetu.edu.tr

Materials Science Applications: Theoretical studies can explore the potential of derivatives of this compound in materials science. For instance, quantum chemical studies on metal complexes of related nitro-dionato ligands have investigated their potential as energetic materials, assessing properties like electrostatic potential to predict impact sensitivity. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Nitropentan-2-one with high purity and yield?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to favor the nitration of pentan-2-one. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation or recrystallization, and confirm purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy. Ensure reproducibility by documenting all parameters (e.g., molar ratios, reaction time) in line with standardized protocols .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ spectroscopic techniques:

- IR Spectroscopy : Identify nitro group (N=O stretching ~1520–1350 cm⁻¹) and ketone (C=O ~1700 cm⁻¹).

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve methyl, methylene, and nitro-substituted carbons.

- Mass Spectrometry : Confirm molecular ion peak (M⁺) and fragmentation patterns.

Cross-validate data with computational methods (e.g., density functional theory for electronic properties) .

Q. What experimental precautions are critical when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential toxicity. Avoid exposure to heat or reducing agents to prevent decomposition. Store in amber glassware at low temperatures (<4°C) to inhibit photodegradation. Document safety protocols in line with institutional guidelines .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nitro-group reactivity during derivatization of this compound?

- Methodological Answer : Design kinetic experiments (e.g., variable-temperature NMR or stopped-flow spectroscopy) to track intermediates. Compare reactivity under acidic vs. basic conditions to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁵N) to trace nitro-group transformations. Address contradictions by testing competing hypotheses (e.g., steric vs. electronic effects) .

Q. What strategies improve the stability of this compound in aqueous environments for biological studies?

- Methodological Answer : Stabilize via encapsulation (e.g., cyclodextrins) or pH adjustment (avoid alkaline conditions). Monitor degradation using high-performance liquid chromatography (HPLC) with UV detection. Validate stability through accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) .

Q. How can computational modeling predict the thermodynamic properties of this compound?

- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian software) to estimate enthalpy of formation, Gibbs free energy, and bond dissociation energies. Validate predictions against experimental calorimetry data (e.g., differential scanning calorimetry). Refine models by incorporating solvent effects (e.g., polarizable continuum models) .

Q. What statistical approaches are recommended for analyzing contradictory spectral data in this compound studies?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers. Use error-propagation models to quantify uncertainties in peak assignments. Cross-reference with X-ray crystallography (if crystalline derivatives are available) to resolve ambiguities .

Q. How can researchers design experiments to explore catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in model reactions (e.g., Michael additions). Optimize enantioselectivity via Design of Experiments (DoE) approaches. Characterize products using chiral HPLC or circular dichroism (CD) spectroscopy. Compare turnover frequencies (TOF) across catalyst libraries .

Data Presentation and Reproducibility

- Tables : Include raw and processed data (e.g., NMR shifts, reaction yields) in appendices, with critical datasets in the main text .

- Contradictions : Explicitly discuss discrepancies (e.g., conflicting melting points) and propose methodological refinements .

- Ethics : Adhere to institutional review protocols for chemical safety and data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.